molecular formula C14H24N4O B2718624 2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide CAS No. 2034207-95-7

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide

Cat. No.: B2718624
CAS No.: 2034207-95-7
M. Wt: 264.373
InChI Key: MJBFFSJFTPEKEB-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide is a synthetic compound that features a pyrazole ring, a piperidine ring, and a pivalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines in ethanol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling of Pyrazole and Piperidine Rings: The pyrazole and piperidine rings are coupled using appropriate coupling agents and conditions.

    Introduction of the Pivalamide Group: The pivalamide group is introduced through an amide bond formation reaction using pivaloyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole N-oxides.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide is unique due to its specific combination of a pyrazole ring, a piperidine ring, and a pivalamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-10-9-12(17-16-10)18-7-5-11(6-8-18)15-13(19)14(2,3)4/h9,11H,5-8H2,1-4H3,(H,15,19)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBFFSJFTPEKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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